(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester
Overview
Description
“(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester” is a chemical compound used in scientific research. It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Ethyl 3,3-Diethoxypropionate and 3-BROMOPHENETHYL ALCOHOL .Molecular Structure Analysis
The molecular structure of “this compound” is complex, leading to high perplexity and burstiness characteristics.Scientific Research Applications
Synthesis and Biological Evaluation
Bromophenol derivatives, including those with modifications similar to “(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester,” have been synthesized and evaluated for their biological activities. For instance, a study by Boztaş et al. (2019) focused on the synthesis of bromophenol derivatives with cyclopropyl moiety and their effectiveness as inhibitors for cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase enzymes. These enzymes are significant in the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and ataxia. The derivatives showed inhibitory effects with Ki values ranging from 7.8 to 924.2 nM, highlighting their potential in drug development (Boztaş et al., 2019).
Antimicrobial and Antitumor Activities
Derivatives of acetic acid ethyl esters have also been explored for their antimicrobial and antitumor activities. For example, Demirbas et al. (2004) synthesized new triazole and thiadiazole derivatives containing acetic acid ethyl ester and assessed their antimicrobial activities against various microorganisms. The study found that some compounds exhibited antimicrobial activity against specific bacteria, with no antifungal activity observed against yeast-like fungi. Additionally, certain compounds demonstrated antitumor activity towards breast cancer, underscoring the potential of acetic acid ethyl ester derivatives in antimicrobial and cancer research (Demirbas et al., 2004).
Chemical Synthesis and Purification Techniques
Research into the chemical synthesis and purification techniques for acetic acid and its derivatives, including esters, provides valuable insights into the processing and application of these compounds in industrial and pharmaceutical contexts. For instance, Katikaneni and Cheryan (2002) investigated the purification of fermentation-derived acetic acid using liquid−liquid extraction and esterification processes. Their work highlights the importance of efficient purification techniques for acetic acid, a key intermediate in the production of esters and other valuable chemicals (Katikaneni & Cheryan, 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)8-12-11-4-3-10(14)7-9(11)5-6-17-12/h3-4,7,12H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMOLOCTDMTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=C(CCO1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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